

Introduction: The Strategic Importance of a Privileged Scaffold

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Compound of Interest

Compound Name: *Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate*

CAS No.: 379254-55-4

Cat. No.: B1275129

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The piperidine ring is a "highly privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS) and cancer.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and water solubility, providing hydrogen bond donors and acceptors, and enhancing metabolic stability.[1]

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a functionalized derivative of this critical scaffold. It serves not as an end-product, but as a crucial intermediate. The presence of the reactive chloroacetyl group on the piperidine nitrogen transforms the stable core into a versatile electrophilic handle, enabling chemists to introduce a wide variety of functional groups and build more complex molecular architectures through nucleophilic substitution. Its precursor, ethyl piperidine-3-carboxylate, is a known starting material for synthesizing compounds like DPP-4 inhibitors, serotonin-noradrenaline reuptake inhibitors (SNRIs), and GABA uptake inhibitors, highlighting the therapeutic avenues unlocked by this chemical family.[2]

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical is the foundation of all subsequent research. **Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate** is registered under a specific CAS number, which distinguishes it from its isomers and related compounds.

Property	Value	Source
CAS Number	379254-55-4	[3]
Molecular Formula	C ₁₀ H ₁₆ ClNO ₃	[4]
Molecular Weight	233.69 g/mol	[4]
Canonical SMILES	CCOC(=O)C1CCCN1C(=O)CCl	-
IUPAC Name	ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate	-

Note: Physical properties such as melting point and boiling point are not readily available in public literature, which is common for reactive intermediates not typically isolated as final products for commercial sale.

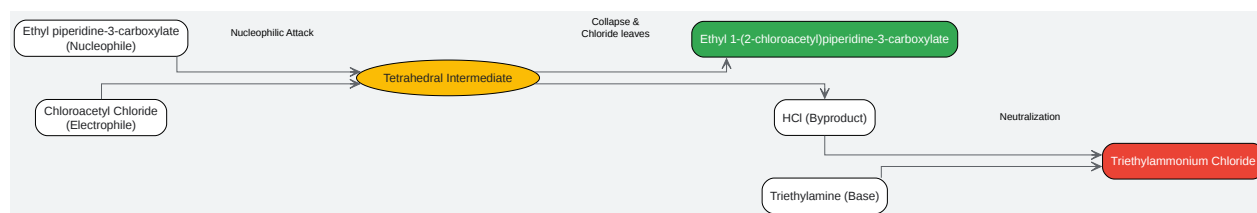
Synthesis: A Mechanistic Approach to N-Acylation

The primary route to synthesizing **Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate** is the N-acylation of its parent amine, ethyl piperidine-3-carboxylate. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The synthesis proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride.[3] The lone pair of electrons on the piperidine nitrogen acts as the nucleophile. The choice of reagents and conditions is critical for ensuring high yield and purity.

- **Chloroacetyl Chloride:** This acylating agent is highly reactive due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic.
- **Non-Nucleophilic Base:** A base, typically a tertiary amine like triethylamine (Et₃N), is essential.[3][5] Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Without this base, the HCl would protonate the starting piperidine amine, rendering it non-nucleophilic and halting the reaction.
- **Aprotic Solvent:** An inert, anhydrous solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.[3]
- **Low Temperature:** The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is crucial to control the reaction rate, prevent undesirable side reactions, and minimize the degradation of the product.[3]



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Caption: Mechanism of Nucleophilic Acyl Substitution.

Verifiable Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and control. Each step has a clear scientific rationale aimed at maximizing product yield and purity.

Step	Action	Reagents and Conditions	Rationale and In-Field Insights
1	Reactant Preparation	Dissolve ethyl piperidine-3-carboxylate (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM).	Using anhydrous DCM is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride. The excess base ensures complete neutralization of the HCl byproduct.[3]
2	Temperature Control	Cool the solution to 0–5 °C using an ice bath.	This step is paramount for controlling the exothermic reaction, preventing the formation of impurities and ensuring the stability of the desired product.[3]
3	Acylation Agent Addition	Add chloroacetyl chloride (1.1 equiv.) dropwise to the cooled solution while maintaining vigorous stirring.	Slow, dropwise addition prevents a sudden temperature spike (exotherm) and allows for controlled, selective N-acylation.[3][6]
4	Reaction Monitoring	Stir the mixture at 0–5 °C for 1–2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).	The reaction is typically rapid. TLC allows for visual confirmation that the starting amine has been consumed, signaling the reaction's completion.
5	Workup: Quenching	Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.	This step neutralizes any remaining acid chloride and acid, officially stopping the reaction.[3]
6	Workup: Extraction	Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.	Washing removes water-soluble byproducts (like triethylammonium chloride) and impurities.[7] The brine wash helps to remove residual water from the organic layer.

7	Drying and Isolation	Dry the organic layer over an anhydrous drying agent (e.g., Na ₂ SO ₄ or MgSO ₄), filter, and evaporate the solvent under reduced pressure.	This removes the final traces of water before solvent removal, yielding the crude product.[7]
8	Purification	Purify the crude product via column chromatography on silica gel or recrystallization.	This final step removes any unreacted starting materials and side products, yielding the pure target compound.[3]

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}
```

Caption: Step-by-step synthesis workflow diagram.

Applications in Drug Discovery and Synthesis

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a classic electrophilic building block. The carbon-chlorine bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of diverse functionalities, a cornerstone of modern medicinal chemistry library synthesis.

Strategic Value:

- **Linker Chemistry:** The chloroacetyl group can react with amines, thiols, or alcohols to link the piperidine core to other pharmacophores or scaffolds.
- **Synthesis of Heterocycles:** The reactive handle can be used in cyclization reactions to form more complex, multi-ring systems.
- **Access to Diverse Chemical Space:** By varying the nucleophile used to displace the chloride, chemists can rapidly generate a large library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate** is not widely available, its hazards can be inferred from its constituent parts: a piperidine derivative and a chloroacetylating agent.

- **Chloroacetylating Agents:** Compounds like chloroacetyl chloride and ethyl chloroacetate are known to be lachrymatory (tear-inducing), corrosive, and may cause severe skin, eye, and respiratory tract irritation.^[8]
- **Piperidine Derivatives:** These can have a range of toxicological effects. Related compounds like 1-(2-Chloroethyl)piperidine are classified as harmful or fatal if swallowed and cause skin and eye irritation.^{[9][10]}

Based on this analysis, the following precautions are mandatory.

Hazard Category (Inferred)	GHS Pictogram (Anticipated)	Precautionary Statement
Acute Toxicity	Skull and Crossbones	Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation	Corrosion	Causes severe skin burns and eye damage.[10]
Respiratory Irritation	Exclamation Mark	May cause respiratory irritation.[11]

Handling Protocol:

- Always handle this compound inside a certified chemical fume hood.[10]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
- Avoid inhalation of dust, vapors, or mists.[9]
- Prevent contact with skin and eyes. In case of exposure, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[10]
- Given its reactivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Conclusion

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate represents more than just a chemical formula; it is a strategic tool for molecular architects. Its synthesis is a well-understood and controllable process rooted in fundamental organic chemistry principles. The true value of this intermediate lies in the reactive chloroacetyl handle, which unlocks access to a vast chemical space, enabling the synthesis of novel compounds for drug discovery. For any research organization working with piperidine-based therapeutics, a thorough understanding of the synthesis, handling, and application of this key building block is not just beneficial—it is essential for innovation and safety.

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